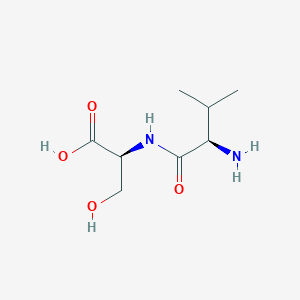![molecular formula C19H40N4O3 B12528302 acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide CAS No. 668985-38-4](/img/structure/B12528302.png)
acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide is a compound with the molecular formula C19H40N4O3 and a molecular weight of 372.546 g/mol . This compound is known for its unique structure, which includes both acetic acid and hydrazinylmethylideneamino groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide involves several steps. One common method includes the reaction of hexylamine with decanoyl chloride to form N-hexyl decanamide. This intermediate is then reacted with hydrazine to introduce the hydrazinylmethylideneamino group, followed by acetylation with acetic anhydride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines and alcohols.
Applications De Recherche Scientifique
Acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide involves its interaction with specific molecular targets. The hydrazinylmethylideneamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar compounds to acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide include other N-substituted acetamides and hydrazine derivatives. For example:
N-(2,4,6-trichlorophenyl) cyanoacetamide: This compound is used in the synthesis of heterocyclic compounds and has similar reactivity due to the presence of the cyano and acetamide groups.
Acetic acid, N-(2-aminoethyl)amide: This compound is used in various chemical reactions and has similar applications in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of acetic acid and hydrazinylmethylideneamino groups, which provide a versatile platform for chemical modifications and applications.
Propriétés
Numéro CAS |
668985-38-4 |
|---|---|
Formule moléculaire |
C19H40N4O3 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide |
InChI |
InChI=1S/C17H36N4O.C2H4O2/c1-2-3-4-5-6-7-10-13-17(22)20-15-12-9-8-11-14-19-16-21-18;1-2(3)4/h16H,2-15,18H2,1H3,(H,19,21)(H,20,22);1H3,(H,3,4) |
Clé InChI |
ZHJXBOCFMSGPQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NCCCCCCN=CNN.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol](/img/structure/B12528234.png)


![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)


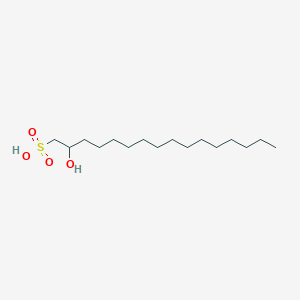
![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
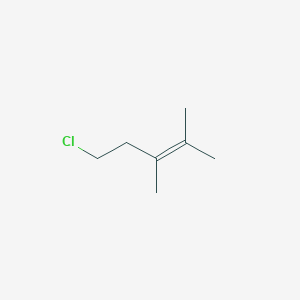
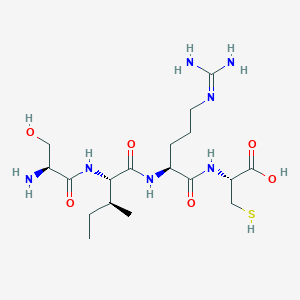
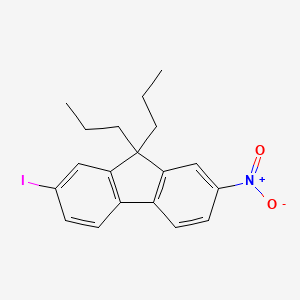
![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
